molecular formula C16H19NO B5705491 N-(3-methoxybenzyl)-3,5-dimethylaniline

N-(3-methoxybenzyl)-3,5-dimethylaniline

Cat. No.: B5705491
M. Wt: 241.33 g/mol
InChI Key: YKYOCBJWMPINAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the aniline ring, which also contains two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-3,5-dimethylaniline can be achieved through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with 3,5-dimethylaniline. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst like acetic acid. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under mild conditions to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxybenzyl)-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and modulation of the endocannabinoid system. This can result in various physiological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Comparison with Similar Compounds

N-(3-methoxybenzyl)-3,5-dimethylaniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-13(2)9-15(8-12)17-11-14-5-4-6-16(10-14)18-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYOCBJWMPINAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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